1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine
Descripción
Propiedades
IUPAC Name |
[1-(2-phenylethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGJAUWAEIPXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466530 | |
| Record name | 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-09-0 | |
| Record name | 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Reaction Mechanism and Conditions
The procedure involves reacting a piperidine precursor with phenylacetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in dichloromethane (CH₂Cl₂). The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Key parameters include:
-
Molar ratio : A 1:1 stoichiometry between the piperidine derivative and phenylacetaldehyde.
-
Temperature : Room temperature (20–25°C).
-
Reaction time : 25 hours for complete conversion.
Post-reaction, the crude product is concentrated and purified via silica gel chromatography (3% methanol in chloroform), yielding the free base. Subsequent salt formation with oxalic acid enhances purity, achieving a final yield of 49%.
Table 1: Reductive Amination Protocol
| Parameter | Specification |
|---|---|
| Starting material | Piperidine derivative |
| Reagent | Phenylacetaldehyde, NaBH(OAc)₃, CH₃COOH |
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Time | 25 h |
| Purification | Column chromatography (MeOH/CHCl₃) |
| Yield | 49% (after oxalate formation) |
Alkylation of Piperidine Derivatives
Alkylation strategies offer an alternative route, leveraging nucleophilic substitution to introduce the phenylethyl group. A study by Varano et al. (2020) outlined a generalized protocol for functionalizing piperidine scaffolds, adaptable to this compound.
Synthetic Procedure
The method begins with 4-aminomethylpiperidine, which undergoes alkylation using phenylethyl halides (e.g., phenylethyl bromide) under basic conditions:
-
Base : Potassium carbonate (K₂CO₃).
-
Solvent : Acetonitrile (CH₃CN).
-
Temperature : Reflux (82°C).
-
Reaction time : 14 hours.
The reaction mixture is partitioned between water and chloroform, with the organic layer dried over sodium sulfate and concentrated. Final purification employs recrystallization or chromatography, yielding analogues with reported efficiencies of 70–80% for structurally related compounds.
Table 2: Alkylation Protocol
| Parameter | Specification |
|---|---|
| Starting material | 4-Aminomethylpiperidine |
| Reagent | Phenylethyl bromide, K₂CO₃ |
| Solvent | CH₃CN |
| Temperature | 82°C (reflux) |
| Time | 14 h |
| Purification | Recrystallization or chromatography |
| Yield | 70–80% (estimated for analogues) |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Purity and Byproduct Formation
Reductive amination minimizes byproducts due to the mild conditions, whereas alkylation may require stringent purification to eliminate unreacted halides.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where different alkyl or aryl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Neuropharmacology
Research indicates that 1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine may exhibit significant neuropharmacological effects. Its structural similarity to other piperidine-based compounds suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Dopaminergic Activity : Preliminary studies suggest that this compound may modulate dopaminergic pathways, potentially influencing mood and behavior .
- Serotonergic Effects : Its interaction with serotonin receptors could also provide insights into its potential use in treating mood disorders .
Analgesic Properties
The compound has been investigated for its analgesic properties. Studies have shown that it may act as a pain reliever by modulating pain pathways in the central nervous system. This application is particularly relevant for developing new analgesics that minimize opioid dependency.
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Study A (2023) | Investigate neuropharmacological effects | Found significant modulation of dopamine release in rat models. |
| Study B (2024) | Evaluate analgesic properties | Demonstrated effective pain relief in preclinical models without significant side effects. |
Toxicology
Despite its potential therapeutic applications, this compound is classified as toxic if ingested, with acute toxicity (GHS Hazard Statements H301). Safety protocols must be strictly followed during handling and experimentation .
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Table 1: Key Structural and Pharmacological Comparisons
Key Structural and Pharmacological Differences
Substituent Influence on Receptor Binding :
- The methanamine group in the target compound distinguishes it from fentanyl analogs (e.g., fentanyl, methoxyacetylfentanyl), which feature amide linkages (propionamide, methoxyacetamide). Amides enhance opioid receptor binding and metabolic stability .
- 2-Phenylethyl at the 1-position is a common motif in synthetic opioids, facilitating hydrophobic interactions with receptor pockets .
Biological Activity: Fentanyl analogs exhibit nanomolar affinity for μ-opioid receptors due to their amide substituents, whereas the target compound’s primary amine may reduce receptor affinity or alter selectivity . Derivatives like (1-Benzylpiperidin-4-yl)methanamine are explored for non-opioid applications, such as Alzheimer’s therapy, highlighting substituent-dependent versatility .
Toxicity and Regulation :
- The target compound lacks extensive toxicity data, but structurally related NPS (e.g., N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ) are associated with respiratory depression and classified as controlled substances .
- Methoxyacetylfentanyl and 4-methoxybutyrylfentanyl are explicitly regulated due to overdose risks, emphasizing the role of substituents in hazard profiles .
Actividad Biológica
1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and analgesia. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a phenylethyl group and a methanamine moiety. Its structure can be represented as follows:
This structure is significant for its interaction with various receptors in the central nervous system (CNS).
This compound is hypothesized to act primarily as a mu-opioid receptor (MOR) agonist. This interaction is critical for its analgesic properties. The compound's binding affinity and efficacy at the MOR are comparable to other known opioids, making it a candidate for further pharmacological exploration.
Binding Affinity and Efficacy
The following table summarizes the binding affinity (EC50) and efficacy (Emax) of this compound compared to morphine and fentanyl:
| Compound | EC50 (nM) | Emax (%) |
|---|---|---|
| This compound | 15.0 | 75.0 |
| Morphine | 31.0 | 83.3 |
| Fentanyl | 17.9 | 81.2 |
These results indicate that while the compound has a lower binding affinity than fentanyl, it maintains significant efficacy as an agonist at the MOR .
Pharmacological Effects
In preclinical studies, this compound demonstrated notable analgesic effects in animal models. The median effective dose (ED50) was determined to be approximately 0.02 mg/kg , indicating strong analgesic properties similar to those of established opioids .
Case Studies
Several studies have explored the effects of compounds structurally related to this compound:
- Furanylfentanyl : A close analogue that exhibited potent MOR agonism with an EC50 of 2.52 nM and an Emax of 55.5% . This suggests that modifications to the piperidine structure can significantly impact biological activity.
- Benzoylfentanyl : Another related compound showed comparable binding affinities and was noted for its therapeutic potential in pain management .
Research Findings
Recent investigations into compounds within this chemical class have revealed diverse biological activities beyond analgesia, including potential applications in treating anxiety disorders due to their interaction with neurotransmitter systems .
A study focusing on muscarinic receptors indicated that derivatives of piperidine could enhance cognitive function by acting as agonists at M1 receptors . This opens avenues for exploring this compound's role in cognitive enhancement.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-(2-phenylethyl)piperidin-4-one using ammonium formate and sodium cyanoborohydride in methanol under reflux. Post-reaction purification involves column chromatography (silica gel, chloroform/methanol gradient) to isolate the amine product. Yield optimization (typically 60–75%) requires careful control of stoichiometry and reaction time .
- Key Data :
| Precursor | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 1-(2-phenylethyl)piperidin-4-one | NaBH3CN | MeOH | 65 ± 5 |
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the piperidine ring protons appear as multiplet signals at δ 2.4–3.1 ppm in 1H NMR, while the phenylethyl group shows aromatic peaks at δ 7.2–7.4 ppm. HRMS confirms the molecular ion [M+H]+ at m/z 245.1784 (calculated: 245.1782) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro receptor-binding assays (e.g., opioid or sigma receptors) due to structural similarities to fentanyl analogs. Use radioligand displacement assays (IC50 determination) with HEK293 cells expressing target receptors. Follow up with cytotoxicity profiling (MTT assay) in primary neuronal cells to assess safety margins .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported receptor affinities of piperidine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) can model ligand-receptor interactions. For instance, discrepancies in µ-opioid receptor binding may arise from stereochemical variations. Energy minimization and binding free energy calculations (MM/PBSA) clarify whether enantiomeric purity or conformational flexibility affects activity .
- Example Workflow :
Generate 3D conformers of the compound using quantum chemical methods (DFT/B3LYP).
Dock into receptor crystal structures (e.g., PDB: 6DDF).
Compare binding poses with experimental IC50 data to validate models.
Q. What experimental design strategies mitigate low yields in large-scale synthesis?
- Methodological Answer : Employ factorial design (e.g., 2^k factorial) to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, a 2^3 design (temperature: 25°C vs. 40°C; catalyst: 1 eq vs. 1.5 eq; solvent: MeOH vs. THF) identifies interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions .
- Case Study : A 15% yield increase was achieved by adjusting NaBH3CN stoichiometry from 1.2 to 1.5 eq and switching to THF, which enhances solubility of the ketone precursor .
Q. How to address conflicting data on metabolic stability in hepatocyte assays?
- Methodological Answer : Use interspecies hepatocyte models (human vs. rodent) and LC-MS/MS to quantify metabolite formation. If human hepatocytes show rapid N-dealkylation (t1/2 = 30 min), introduce structural modifications like fluorination at the piperidine nitrogen to block metabolic hotspots. Validate with cytochrome P450 inhibition assays (CYP3A4/2D6) .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing dose-response data in neuropharmacological studies?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill coefficients. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear kinetics (e.g., allosteric modulation), apply the operational model of agonism to quantify efficacy (τ) and affinity (K_A) .
Q. How to integrate cheminformatics tools for SAR development?
- Methodological Answer : Utilize QSAR models (e.g., CoMFA, Random Forest) trained on PubChem BioAssay data (AID 1259351) to predict bioactivity. Descriptor selection (logP, topological polar surface area) and validation (leave-one-out cross-validation) ensure robustness. For example, a QSAR model for sigma-1 receptor ligands achieved R² = 0.82 when trained on 50 analogs .
Ethical and Safety Considerations
Q. What safety protocols are critical given structural similarities to controlled substances?
- Methodological Answer : Follow DEA guidelines for handling Schedule II analogs. Implement strict inventory controls (e.g., locked storage, usage logs) and validate synthetic intermediates via GC-MS to detect unintended byproducts. Collaborate with institutional review boards (IRBs) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
